molecular formula C10H10N4S B2830219 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine CAS No. 283171-79-9

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine

Cat. No. B2830219
CAS RN: 283171-79-9
M. Wt: 218.28
InChI Key: CQXRMUZXQOZFGH-UHFFFAOYSA-N
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Description

“4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” is a chemical compound with the molecular formula C10H10N4S . It has an average mass of 218.278 Da and a monoisotopic mass of 218.062622 Da .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine”, often involves reactions with amidines . Various methods have been reported, such as oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .


Molecular Structure Analysis

The molecular structure of “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 61.1±0.4 cm3 and a polarizability of 24.2±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

“4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” has a density of 1.3±0.1 g/cm3, a boiling point of 468.1±53.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 73.0±3.0 kJ/mol and a flash point of 236.9±30.9 °C . The compound has an index of refraction of 1.676 .

Scientific Research Applications

Synthetic Routes and Derivatives Formation Research on pyrimidine derivatives highlights their significance due to their presence in DNA and RNA as nitrogenous bases. These compounds are crucial in medicine and nonlinear optics (NLO) fields. Studies have focused on synthesizing phenyl pyrimidine derivatives, showcasing their potential in NLO applications, with certain derivatives recommended for optoelectronic and high-tech applications due to their considerable NLO characteristics (Hussain et al., 2020).

Chemical Modification and Biological Activity Chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their biological properties, including analgesic effects. Modifications leading to increased biological activity were noted, especially in derivatives with specific substitutions, indicating the potential for developing new analgesics (Ukrainets et al., 2015).

Molecular Structure and Spectral Study The molecular structure and spectral characteristics of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines have been investigated to identify the preferential isomeric forms and their spectral markers. These studies contribute to understanding the chemical behavior and properties of such compounds (Shagidullin et al., 2011).

Antimicrobial Activities Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain derivatives exhibit promising antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Sayed et al., 2006).

Future Directions

The future directions for “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” could involve further exploration of its potential biological activities. Pyrimidine derivatives are often studied for their potential applications in medicinal chemistry, including their potential as neuroprotective and anti-inflammatory agents .

properties

IUPAC Name

4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-7-6-9(14-10(11)13-7)15-8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRMUZXQOZFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine

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